

Executive Summary: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *Benzyl 2-methyloxirane-2-carboxylate*

CAS No.: 1447734-06-6

Cat. No.: B2776899

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Benzyl 2-methyloxirane-2-carboxylate is a member of the glycidic ester family, a class of compounds renowned for their utility as versatile intermediates in modern organic synthesis. Characterized by a strained three-membered epoxide ring directly attached to a carboxylate group, this molecule combines latent reactivity with functionality that is pivotal for constructing complex molecular architectures. The presence of the 2-methyl group introduces an additional stereocenter and steric influence, modulating the molecule's reactivity and providing a key chiral handle for asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, primary synthetic routes, and key reactive transformations, offering researchers and drug development professionals a foundational understanding of its potential as a strategic building block.

Physicochemical and Structural Properties

While a specific, dedicated CAS number for **Benzyl 2-methyloxirane-2-carboxylate** is not prominently listed in major chemical databases, its identity is unequivocally defined by its structure. Its properties can be reliably predicted based on its constituent functional groups: the benzyl ester, the trisubstituted oxirane, and the quaternary carbon center.

Property	Value / Description	Source / Method
IUPAC Name	Benzyl 2-methyloxirane-2-carboxylate	IUPAC Nomenclature
Synonyms	Benzyl 2-methylglycidate	Common Nomenclature
Molecular Formula	C ₁₁ H ₁₂ O ₃	Calculated
Molecular Weight	192.21 g/mol	Calculated
CAS Number	Not explicitly assigned; related to Benzyl oxirane-2-carboxylate (CAS 70347-93-2)	Database Search[1][2]
Appearance	Expected to be a colorless to pale yellow liquid	Extrapolation
Key Features	Contains a reactive epoxide ring, a benzyl protecting group, and a chiral quaternary center.	Structural Analysis

Spectroscopic Profile: A Predictive Analysis

No publicly archived experimental spectra for **Benzyl 2-methyloxirane-2-carboxylate** are available. However, a detailed and reliable spectroscopic profile can be predicted based on established principles and data from analogous structures.[3][4][5]

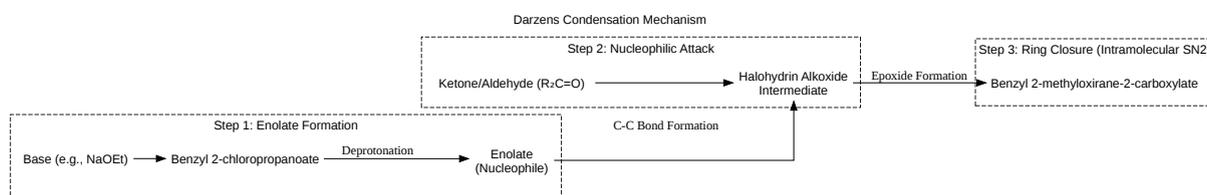
Technique	Predicted Key Signals and Features
¹ H NMR	~7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group.[6] ~5.20 ppm (s, 2H): Methylene protons (-CH ₂) of the benzyl group. [7] ~3.0 ppm & ~2.8 ppm (d, 1H each, J ≈ 4-5 Hz): Diastereotopic methylene protons on the oxirane ring (C3). ~1.6 ppm (s, 3H): Methyl protons (-CH ₃) at the C2 position.
¹³ C NMR	~169-172 ppm: Carbonyl carbon (C=O) of the ester. ~135 ppm: Quaternary aromatic carbon of the benzyl group. ~128-129 ppm: Aromatic C-H carbons of the benzyl group. ~67 ppm: Methylene carbon (-CH ₂) of the benzyl group. ~55-60 ppm: Quaternary carbon of the oxirane ring (C2). ~48-52 ppm: Methylene carbon of the oxirane ring (C3). ~18-22 ppm: Methyl carbon (-CH ₃).
Infrared (IR)	~3030 cm ⁻¹ : Aromatic C-H stretch. ~2950 cm ⁻¹ : Aliphatic C-H stretch. ~1745-1755 cm ⁻¹ : Strong C=O stretch of the ester.[8] ~1250 cm ⁻¹ & ~850 cm ⁻¹ : Asymmetric and symmetric C-O-C stretches of the epoxide ring.[9]
Mass Spectrometry (MS)	m/z 192: Molecular ion (M ⁺). m/z 91: Tropylium cation ([C ₇ H ₇] ⁺), a very common and stable fragment from the loss of the benzyl radical, often the base peak.[10] m/z 101: Fragment corresponding to [M - C ₇ H ₇] ⁺ . m/z 148: Fragment from loss of CO ₂ .

Synthesis and Manufacturing

Primary Synthetic Route: The Darzens Glycidic Ester Condensation

The most direct and widely recognized method for synthesizing glycidic esters is the Darzens condensation.[11][12] This reaction involves the base-mediated condensation of a carbonyl compound with an α -haloester.[13] For the title compound, this would specifically involve the reaction of a ketone (e.g., acetone) with a benzyl α -halopropanoate, such as benzyl 2-chloropropanoate, or alternatively, the reaction of formaldehyde with benzyl 2-chloropropanoate. The mechanism proceeds via the formation of a resonance-stabilized enolate, which acts as the nucleophile.[14]

The process begins with the deprotonation of the α -carbon of the haloester by a strong base, forming an enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone in a step analogous to an aldol addition.[13] The resulting alkoxide intermediate subsequently undergoes an intramolecular S_N2 reaction, displacing the halide to form the final epoxide ring. [11][14]



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Caption: The Darzens condensation proceeds in three key mechanistic steps.

Experimental Protocol: Representative Darzens Condensation

This protocol is a representative procedure adapted from established methods for glycidic ester synthesis.[15] Caution: This reaction should be performed in a well-ventilated fume hood by

trained personnel.

- **Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
- **Reagents:** Charge the flask with a solution of the chosen ketone or aldehyde (1.0 equivalent) in an anhydrous solvent such as THF or toluene.
- **Base Addition:** Prepare a solution or slurry of a strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), in the same anhydrous solvent.
- **Condensation:** Cool the flask to 0 °C in an ice bath. Add a solution of benzyl 2-chloropropanoate (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.
- **Workup:** Carefully quench the reaction by pouring it into a cold aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of **Benzyl 2-methyloxirane-2-carboxylate** lies in the controlled reactivity of the epoxide ring.

Epoxide Ring-Opening Reactions

The strained oxirane is susceptible to regioselective ring-opening by a variety of nucleophiles. Attack generally occurs at the less substituted C3 position due to steric hindrance at the

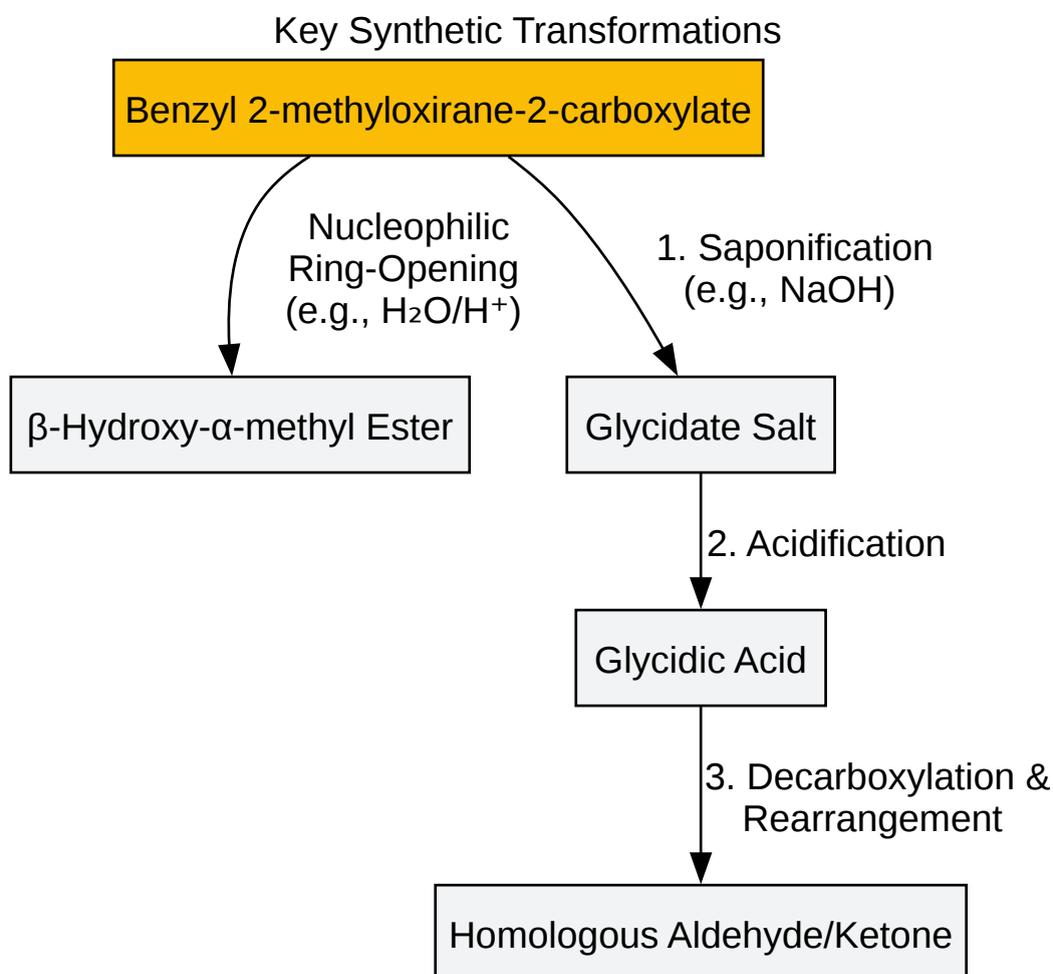
quaternary C2 center. This reaction is fundamental to creating β -hydroxy- α -methyl esters and their derivatives, which are valuable chiral building blocks.[16]

Transformation to Carbonyl Compounds

A hallmark reaction of glycidic esters is their conversion into homologous aldehydes or ketones.

[12] This is typically a two-step process:

- Saponification: The benzyl ester is hydrolyzed under basic conditions to yield the corresponding glycidic acid salt.
- Decarboxylation & Rearrangement: Acidification of the salt leads to the unstable glycidic acid, which readily undergoes decarboxylation. This loss of CO₂ is often concerted with the opening of the epoxide ring and a hydride or alkyl shift, resulting in the formation of a new carbonyl compound with one additional carbon atom compared to the starting aldehyde or ketone.[11][17]



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Caption: Primary reactivity pathways for glycidic esters.

Applications in Research and Drug Development

Glycidic esters are crucial intermediates in the pharmaceutical industry.[16] While specific applications for the title compound are not widely documented, its structural class is implicated in the synthesis of complex molecules. The non-methylated analog, Benzyl oxirane-2-carboxylate, serves as an intermediate in preparing a metabolite of the muscle relaxant Guaifenesin.[1] The general class of glycidic esters has been instrumental in synthesizing frameworks found in drugs such as the antihypertensive agent diltiazem and the anticancer drug paclitaxel.[16] The ability to generate chiral α -hydroxy or α -amino acids from these precursors makes them highly valuable in medicinal chemistry.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for **Benzyl 2-methyloxirane-2-carboxylate**. The following recommendations are based on the known hazards of related glycidyl ethers, epoxides, and benzyl esters.[18][19] Epoxides as a class should be treated as potentially toxic and mutagenic.

- GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19] May cause an allergic skin reaction. Harmful if swallowed or in contact with skin.[18]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact.
 - Respiratory Protection: Use only in a well-ventilated chemical fume hood. If aerosolization is possible, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[18]
- Handling and Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[18][20]
 - Keep away from strong acids, bases, and oxidizing agents.
 - Use spark-proof tools and explosion-proof equipment if handling large quantities.[18]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[22]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]

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